molecular formula C16H22ClNO2 B14094932 tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate

tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate

Cat. No.: B14094932
M. Wt: 295.80 g/mol
InChI Key: GNOBKQQGLNNTQT-GFCCVEGCSA-N
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Description

Tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate is a synthetic organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate typically involves multiple steps:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Substitution on the Phenyl Ring:

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups present.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted phenyl derivatives and modified cyclopropyl esters.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a ligand in biochemical assays.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R)-3-(3-amino-4-methylphenyl)-3-cyclopropylpropanoate
  • tert-butyl (3R)-3-(3-amino-4-fluorophenyl)-3-cyclopropylpropanoate

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate

InChI

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)9-12(10-4-5-10)11-6-7-13(17)14(18)8-11/h6-8,10,12H,4-5,9,18H2,1-3H3/t12-/m1/s1

InChI Key

GNOBKQQGLNNTQT-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1CC1)C2=CC(=C(C=C2)Cl)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CC1)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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